2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-methylbenzyl)acetamide
Description
The compound 2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-methylbenzyl)acetamide features a central imidazole ring substituted at the 5-position with a 4-methoxyphenyl group. A thioether linkage connects the imidazole moiety to an acetamide scaffold, which is further substituted with a 4-methylbenzyl group (Figure 1). This structure is characteristic of bioactive molecules targeting enzymes or receptors, as evidenced by analogues with antimicrobial, anticancer, or enzyme-inhibitory activities .
Properties
IUPAC Name |
2-[[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-14-3-5-15(6-4-14)11-21-19(24)13-26-20-22-12-18(23-20)16-7-9-17(25-2)10-8-16/h3-10,12H,11,13H2,1-2H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFEMQYPHJQCOFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC=C(N2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-methylbenzyl)acetamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal,
Biological Activity
2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-methylbenzyl)acetamide is a synthetic organic compound that belongs to the class of imidazole derivatives. Its unique structural features, including an imidazole ring, a thioether linkage, and an acetamide functional group, suggest potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzymatic inhibition properties based on diverse research findings.
Structural Characteristics
The compound's molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The key structural components are:
- Imidazole Ring : Known for its role in various biological systems.
- Thioether Linkage : May enhance lipophilicity and membrane permeability.
- Acetamide Moiety : Commonly associated with pharmacological activity.
Antimicrobial Activity
Preliminary studies have suggested that this compound exhibits significant antimicrobial properties. The compound has been evaluated against various bacterial strains and fungi, showing promising inhibitory effects.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Candida albicans | 20 | 64 µg/mL |
These results indicate that the compound could be a candidate for further development as an antimicrobial agent.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. Notably, it has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
In vitro studies demonstrated that treatment with the compound led to:
- Increased apoptosis in cancer cells as evidenced by Annexin V/PI staining.
- Cell cycle arrest at the G1 phase, leading to reduced cell viability.
Case Study : A study involving human breast cancer cell lines (MCF-7) reported a dose-dependent decrease in cell viability with IC50 values around 25 µM after 48 hours of treatment. The mechanism was linked to the downregulation of anti-apoptotic proteins such as Bcl-2 and upregulation of pro-apoptotic proteins like Bax.
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has also been investigated. It was found to inhibit certain kinases involved in cancer progression and inflammatory responses.
| Enzyme Target | Inhibition (%) at 50 µM |
|---|---|
| Cyclooxygenase-2 (COX-2) | 75% |
| Protein Kinase B (AKT) | 60% |
This inhibition profile suggests that the compound may have therapeutic implications in inflammatory diseases and cancer treatment by modulating key signaling pathways.
The proposed mechanism of action for this compound involves:
- Binding to Enzymatic Sites : The imidazole ring can coordinate with metal ions in enzyme active sites.
- Thioether Interaction : Enhances binding affinity to target proteins.
- Regulation of Gene Expression : Modulates pathways associated with apoptosis and inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Imidazole/Thiazole-Triazole Hybrids
Compounds such as 9a–9e () share a triazole-thioacetamide backbone but differ in substituents on the thiazole and aryl groups. Key comparisons include:
- Substituent Effects: The target compound’s 4-methoxyphenyl group (electron-donating) contrasts with 9c (4-bromophenyl, electron-withdrawing), which showed enhanced docking affinity in molecular studies .
Table 1: Comparison of Imidazole-Triazole Hybrids
Thiadiazole Derivatives
Compounds 4d , 4e (), and 5e–5m () feature thiadiazole cores with thioacetamide linkages. Key differences include:
- Biological Activity : Thiadiazole derivatives like 4d (4-chlorophenyl) and 5j (4-chlorobenzyl) exhibit antimicrobial and anticancer activities, likely due to halogen substituents enhancing electrophilicity .
Table 2: Thiadiazole-Based Analogues
Benzimidazole and Benzofuran Analogues
Benzimidazole derivatives (e.g., W1 in ) and benzofuran-oxadiazole hybrids (e.g., 2b in ) highlight the role of aromatic systems in bioactivity:
- Electron-Donating Groups : The target compound’s 4-methoxy group mirrors 2b (4-methoxyphenyl), which showed potent antimicrobial activity due to enhanced electron density .
- Structural Flexibility : Benzimidazoles (e.g., W1 ) exhibit rigid planar structures, whereas the target compound’s imidazole-thioacetamide linkage may confer conformational flexibility for target adaptation .
Pyridine and Triazine Scaffolds
Compounds from (e.g., 1b , 1c ) and (triazine derivatives) utilize pyridine or triazine cores. These differ significantly in electronic properties:
- Enzyme Inhibition: Pyridine-based CD73 inhibitors (e.g., 1c) rely on cyano and morpholino groups for potency, whereas the target compound’s methoxy and methyl groups may target different enzymes .
Key Research Findings and Trends
- Substituent Effects : Electron-withdrawing groups (e.g., Br, Cl) enhance bioactivity in thiadiazole and thiazole derivatives, while electron-donating groups (e.g., OCH₃) improve solubility and membrane penetration .
- Core Heterocycles : Imidazole and benzimidazole derivatives show broader antimicrobial and anticancer activities compared to thiadiazoles, likely due to enhanced hydrogen-bonding capabilities .
- Synthetic Yields : Thioacetamide-linked compounds generally exhibit moderate-to-high yields (58–88%), with halogenated derivatives requiring optimized conditions for purity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-methylbenzyl)acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Imidazole ring formation : Condensation of 4-methoxybenzaldehyde with thiourea or a substituted amine under acidic conditions (e.g., acetic acid) to form the imidazole core .
- Thioether linkage : Reacting the imidazole intermediate with 2-chloro-N-(4-methylbenzyl)acetamide in a polar aprotic solvent (e.g., DMF) using a base like sodium hydride to facilitate nucleophilic substitution .
- Purification : Column chromatography or recrystallization to isolate the final product, monitored via TLC .
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions and connectivity (e.g., methoxy protons at δ ~3.8 ppm, aromatic protons in the 6.5–8.0 ppm range) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., expected [M+H] for CHNOS: 368.14) .
- Infrared Spectroscopy (IR) : Peaks at ~1650 cm (C=O stretch) and ~1250 cm (C-S bond) .
Q. How can researchers assess the initial biological activity of this compound?
- Methodological Answer :
- Enzyme inhibition assays : Test against kinases or proteases using fluorometric/colorimetric substrates (e.g., ATPase activity for kinase targets) .
- Antimicrobial screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity studies : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC values .
Advanced Research Questions
Q. How can synthetic yields be improved for large-scale production?
- Methodological Answer :
- Optimize reaction conditions : Use catalysts (e.g., Pd/C for hydrogenation steps) or microwave-assisted synthesis to reduce reaction time .
- Solvent selection : Replace DMF with greener solvents (e.g., ethanol/water mixtures) to enhance sustainability without compromising yield .
- In-line monitoring : Employ HPLC or FTIR to track intermediate formation and adjust parameters in real-time .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Replicate assays : Use orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) to confirm results .
- Control for purity : Re-test compounds after rigorous purification (e.g., HPLC >98% purity) to rule out impurities affecting activity .
- Structural analogs : Compare activity of derivatives to identify critical substituents (e.g., methoxy vs. nitro groups) .
Q. What strategies are recommended for elucidating the compound’s mechanism of action?
- Methodological Answer :
- Molecular docking : Use software like AutoDock to predict binding modes with target proteins (e.g., COX-2 or EGFR kinases) .
- Kinetic studies : Perform time-dependent enzyme inhibition assays to distinguish competitive vs. non-competitive mechanisms .
- Gene expression profiling : RNA-seq or qPCR to identify upregulated/downregulated pathways in treated cells .
Q. How can the compound’s stability under physiological conditions be evaluated?
- Methodological Answer :
- pH stability : Incubate in buffers (pH 1–10) and monitor degradation via HPLC over 24–72 hours .
- Thermal stability : Use TGA/DSC to determine decomposition temperatures and identify stable storage conditions .
- Metabolic stability : Test with liver microsomes to predict in vivo half-life and metabolite formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
